molecular formula C5H8O4S B8654343 2-(sulfanylmethyl)succinic acid

2-(sulfanylmethyl)succinic acid

Cat. No.: B8654343
M. Wt: 164.18 g/mol
InChI Key: SVEXORXGIFDNOF-UHFFFAOYSA-N
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Description

2-(Sulfanylmethyl)succinic acid is a substituted succinic acid derivative characterized by a sulfanylmethyl (-CH2SH) group at the 2-position of the succinic acid backbone. While succinic acid itself is a key intermediate in the citric acid cycle and widely present in natural systems (e.g., plants like Forsythia suspensa and Gardenia jasminoides), its substituted derivatives, such as this compound, are often synthetic and tailored for specific biochemical or industrial applications .

Properties

Molecular Formula

C5H8O4S

Molecular Weight

164.18 g/mol

IUPAC Name

2-(sulfanylmethyl)butanedioic acid

InChI

InChI=1S/C5H8O4S/c6-4(7)1-3(2-10)5(8)9/h3,10H,1-2H2,(H,6,7)(H,8,9)

InChI Key

SVEXORXGIFDNOF-UHFFFAOYSA-N

Canonical SMILES

C(C(CS)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Hydrogenation Mechanism

The palladium-catalyzed hydrogenation proceeds via adsorption of maleic acid derivatives onto the catalyst surface, followed by sequential H2 dissociation and bond saturation. Fourier-transform infrared (FTIR) studies of analogous reactions show complete disappearance of C=C stretching bands (1650 cm⁻¹) post-hydrogenation.

Nucleophilic Attack Dynamics

In the substitution route, the ester’s α-carbon becomes electrophilic upon deprotonation. Density functional theory (DFT) calculations predict a reaction energy barrier of 25–30 kJ/mol for SH– attack, favoring thioether formation over elimination.

Industrial-Scale Considerations

Large-scale production favors catalytic hydrogenation due to its compatibility with continuous flow reactors. US2851486A details a high-pressure (200–300 atm) system using dioxane as a solvent, which could be adapted for this compound by incorporating sulfur-tolerant catalysts. Critical factors include:

  • Catalyst Lifetime : Pd leaching and sulfur poisoning reduce activity after 3–5 cycles.

  • Waste Management : Neutralization of acidic byproducts (e.g., propionic acid) requires alkaline scrubbing .

Chemical Reactions Analysis

Types of Reactions: 2-(sulfanylmethyl)succinic acid undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Alcohols.

    Substitution: Thioethers or thioesters.

Scientific Research Applications

2-(sulfanylmethyl)succinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a ligand for metal ions in biochemical studies.

    Industry: It is used in the production of polymers and as a stabilizer for certain chemical processes.

Mechanism of Action

The mechanism of action of mercaptomethylbutanedioic acid involves its ability to form strong bonds with metal ions and other electrophilic species. The thiol group can donate electrons to form stable complexes, while the carboxylic acid groups can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in various chemical and biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular Properties and Physicochemical Profiles

Substituents on the succinic acid backbone significantly influence physicochemical properties, such as lipophilicity (log P), molecular weight, and solubility. Below is a comparative analysis of key derivatives:

Compound Substituent log P Molecular Weight (g/mol) Key Features Reference
2-(Sulfanylmethyl)succinic acid -CH2SH Data pending ~178.2 Sulfur-containing; potential thiol reactivity -
2-Methylsuccinic acid -CH3 - 132.1 Simple alkyl substituent; natural occurrence in plants
2-(3,5-di-tert-butyl-4-hydroxybenzylidene)succinic acid Aromatic, bulky tert-butyl groups 4.41 406.5 High lipophilicity; enzyme inhibition and nuclear receptor ligand activity
2-(2,6-Dichlorophenyl)succinic acid Dichlorophenyl group - 269.1 Chlorine substituents; used in agrochemical synthesis

Key Observations :

  • Lipophilicity : Bulky substituents (e.g., tert-butyl groups in compound 13) increase log P, enhancing membrane permeability but risking bioavailability if >5 . The sulfanylmethyl group’s log P is unreported but expected to be moderate due to polar -SH.
  • Molecular Weight : All derivatives fall within the acceptable range (<500 g/mol) for drug-likeness .

Bioactivity and Pharmacological Potential

Enzyme Inhibition and Receptor Interactions
  • 2-(3,5-di-tert-butyl-4-hydroxybenzylidene)succinic acid (Compound 13) : Exhibits potent bioactivity as a nuclear receptor ligand, enzyme inhibitor, and ion channel modulator. It outperforms anti-inflammatory drugs like BHT in toxicity profiles .
  • Succinic Acid: Limited bioactivity as a standalone compound but serves as a precursor for bioactive derivatives. Found in plants with roles in flavor (e.g., sourness in tomatoes) .
  • This compound : The -SH group may enhance metal chelation (e.g., Ni²⁺, Co²⁺, Cu²⁺) or redox interactions, though specific data are lacking .
Anticonvulsant and Analgesic Activity

Derivatives like 2-(3-methylthiophen-2-yl)succinic acid () are synthesized with aminoalkylmorpholine groups, showing anticonvulsant and antinociceptive effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(sulfanylmethyl)succinic acid, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves thioetherification of succinic acid derivatives. For example, nucleophilic substitution of succinic anhydride with sulfanylmethyl groups under controlled pH (6.5–7.5) and temperature (60–80°C) in aprotic solvents like DMF. Continuous stirred-tank reactors (CSTRs) are recommended for scalability, with yields optimized via real-time monitoring of sulfhydryl group incorporation .
  • Critical Parameters : Purity (>95%) can be confirmed via HPLC with UV detection at 210 nm, using succinic acid analogs as retention time benchmarks .

Q. How can structural characterization of this compound be performed to distinguish it from related derivatives?

  • Analytical Workflow :

  • NMR : Compare 1H^1H-NMR chemical shifts for the sulfanylmethyl group (δ 2.8–3.2 ppm) and carboxylic protons (δ 12.1–12.5 ppm).
  • FT-IR : Identify S–H stretching vibrations (2550–2600 cm1^{-1}) and carboxylic O–H bends (2500–3000 cm1^{-1}).
  • Mass Spectrometry : Use high-resolution ESI-MS to confirm the molecular ion peak at m/z 179.02 (C5_5H8_8O4_4S^-) .

Q. What experimental designs are recommended for quantifying this compound in biological matrices?

  • Approach : Employ reverse-phase HPLC coupled with tandem mass spectrometry (HPLC-MS/MS). A Plackett-Burman design can screen variables (e.g., mobile phase pH, column temperature) to minimize matrix interference. Validate with spike-recovery assays (85–115% recovery) in cellular lysates .

Advanced Research Questions

Q. How can metabolic engineering enhance the biosynthesis of this compound in microbial systems?

  • Strategy : Overexpress NAD+^+-dependent malic enzyme (e.g., in E. coli mutants) to redirect carbon flux toward succinic acid. Introduce a sulfhydryl transferase to functionalize the C2 position. Optimize fermentation using fed-batch reactors with dissolved oxygen maintained at 10–20% saturation .
  • Key Data : In analogous systems, malic enzyme overexpression increased succinic acid titer by 3.5-fold under microaerobic conditions .

Q. What kinetic models explain the catalytic oxidation pathways leading to this compound, and how are competing byproducts minimized?

  • Modeling Framework : Use a reaction network based on furfural oxidation (e.g., Baeyer-Villiger oxidation with H2_2O2_2). The mechanism involves:

  • Formation of 2-hydroxyfuran (intermediate) → isomerization to 2(3H)-furanone → oxidation to succinic acid.
  • Competing pathways generate maleic acid via 2(5H)-furanone.
    • Optimization : Apply Arrhenius-based parameter estimation (activation energy Ea4560kJ/molE_a \approx 45–60 \, \text{kJ/mol}) to suppress maleic acid formation. Statistical analysis of rate constants (e.g., Monte Carlo simulations) can resolve data contradictions .

Q. How should researchers address contradictions in reported bioactivity data for this compound derivatives?

  • Resolution Protocol :

Cross-validate purity (>98% via LC-MS) and stereochemistry (chiral HPLC).

Replicate assays under standardized conditions (e.g., plant growth studies at 25°C, 70% humidity).

Use multivariate ANOVA to isolate confounding variables (e.g., salt form, solvent polarity).

  • Case Study : Derivatives like 2-(quinolin-4-ylthio)succinic acid showed inconsistent growth regulation in Lavandula angustifolia due to variations in sodium salt formulation .

Data Integrity & Reproducibility

Q. What subsampling strategies ensure representative analysis of this compound in heterogeneous samples?

  • Guidelines :

  • For solid-phase samples, use cone-and-quartering or rotary riffling to minimize segregation bias.
  • Quantify subsampling error via sFE=1n1(xixˉ)2s_{\text{FE}} = \sqrt{\frac{1}{n-1} \sum (x_i - \bar{x})^2}, where n7n \geq 7.
  • Document pre-treatment steps (e.g., lyophilization, particle size reduction to <100 µm) .

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